molecular formula C9H16Cl2N2S B1439535 1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride CAS No. 1211256-64-2

1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride

Cat. No. B1439535
CAS RN: 1211256-64-2
M. Wt: 255.21 g/mol
InChI Key: JRHGQUKITAOWDZ-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)methylpiperazine dihydrochloride (1-TMP) is an organic compound that is widely used in scientific research. It is a member of the piperazine class of compounds and consists of a thiophene ring with a methyl substituent. 1-TMP has a variety of applications in the laboratory, ranging from synthesis of new compounds to biochemical and physiological studies.

Scientific Research Applications

Role in Piperazine-Containing Drugs

The piperazine moiety, which is a part of “1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Impact on Physicochemical Properties

The piperazine moiety is useful for its impact on the physicochemical properties of the final molecule . It can be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Structural and Conformational Characteristics

The piperazine ring, due to its structural and conformational characteristics, is often used in biologically active compounds . It can serve as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Easy Handling in Synthetic Chemistry

Piperazine is among the most frequently used heterocycles in biologically active compounds . Its easy handling in synthetic chemistry makes it a popular choice in the synthesis of various compounds .

Role in Kinase Inhibitors and Receptor Modulators

Piperazine-containing compounds have been used in the synthesis of kinase inhibitors and receptor modulators . These compounds play a crucial role in regulating cellular activities and are often targeted in drug discovery .

Use in Synthetic Methodologies

The reactivity of piperazine or the building block containing it has been utilized in various synthetic methodologies . These include Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .

properties

IUPAC Name

1-(thiophen-3-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHGQUKITAOWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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